Cas no 1638847-72-9 (5-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester)

5-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester is a high-purity boronic ester derivative commonly employed in Suzuki-Miyaura cross-coupling reactions. Its stable pinacol ester moiety enhances shelf life and handling convenience compared to free boronic acids. The presence of bromo, fluoro, and methoxy substituents on the phenyl ring offers versatile reactivity for constructing complex aromatic frameworks in pharmaceutical and materials science applications. This compound is particularly useful in iterative coupling strategies due to the orthogonal reactivity of its halogen and boronic ester functional groups. It is typically supplied under inert conditions to ensure stability and is compatible with a wide range of palladium catalysts.
5-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester structure
1638847-72-9 structure
Product Name:5-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester
CAS No:1638847-72-9
MF:C13H17BBrFO3
MW:330.985687017441
MDL:MFCD28405317
CID:4936939
Update Time:2026-02-27

5-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester
    • (5-Bromo-2-fluoro-3-methoxyphenyl)boronic acid pinacol ester
    • 2-(5-Bromo-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • MDL: MFCD28405317
    • Inchi: 1S/C13H17BBrFO3/c1-12(2)13(3,4)19-14(18-12)9-6-8(15)7-10(17-5)11(9)16/h6-7H,1-5H3
    • InChI Key: FPHWQABIYNKVNT-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=C(B2OC(C)(C)C(C)(C)O2)C=1)F)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 324
  • Topological Polar Surface Area: 27.7

5-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester Pricemore >>

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5-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1638847-72-9)5-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester
Order Number:A1133240
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:34
Price ($):281.0
Email:sales@amadischem.com

Additional information on 5-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester

Research Brief on 5-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester (CAS: 1638847-72-9)

5-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester (CAS: 1638847-72-9) is a boronic acid derivative that has gained significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in Suzuki-Miyaura cross-coupling reactions. This compound serves as a key intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Recent studies have highlighted its potential in the construction of bioactive compounds, making it a subject of ongoing research.

The primary objective of recent research involving 5-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester has been to explore its utility in the synthesis of novel drug candidates. Researchers have focused on optimizing reaction conditions to enhance yield and selectivity, as well as investigating its role in the development of targeted therapies. The compound's unique structural features, including the bromo and fluoro substituents, contribute to its reactivity and make it a valuable building block in medicinal chemistry.

In a recent study published in the Journal of Medicinal Chemistry, scientists employed 5-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester as a precursor for the synthesis of kinase inhibitors. The study demonstrated that the compound could be efficiently coupled with various heterocyclic partners to yield potent inhibitors with high selectivity profiles. The researchers utilized palladium-catalyzed cross-coupling reactions, achieving excellent yields under mild conditions. These findings underscore the compound's potential in the design of next-generation therapeutics.

Another significant application of 5-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester has been in the field of positron emission tomography (PET) tracer development. A recent report in ACS Chemical Biology detailed its use in the synthesis of fluorine-18 labeled probes for imaging studies. The boronic ester moiety facilitated rapid and efficient radiolabeling, enabling the production of high-specific-activity tracers. This advancement opens new avenues for non-invasive imaging techniques in oncology and neurology.

Despite its promising applications, challenges remain in the large-scale production and handling of 5-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester. Recent efforts have focused on improving its stability and solubility in various reaction media. A study in Organic Process Research & Development reported the development of a novel purification protocol that enhances the compound's shelf life and reduces impurities, addressing critical issues in industrial-scale applications.

In conclusion, 5-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester (CAS: 1638847-72-9) continues to be a valuable tool in chemical biology and drug discovery. Its versatility in cross-coupling reactions and potential in imaging applications make it a compound of significant interest. Ongoing research aims to further expand its utility and address existing limitations, paving the way for innovative therapeutic and diagnostic solutions.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1638847-72-9)5-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester
A1133240
Purity:99%
Quantity:1g
Price ($):281.0
Email